2-Amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. Its unique structure includes a chlorinated and fluorinated aromatic ring, which may impart specific biological activities and chemical properties. This compound is of interest in pharmaceutical research, particularly in the development of drugs targeting various biological pathways.
The compound can be synthesized through various chemical reactions involving starting materials that include amino acids and halogenated phenolic compounds. Its synthesis is often reported in academic literature and patent filings, indicating its relevance in medicinal chemistry.
This compound is classified as an amino acid derivative due to the presence of an amino group and a carboxylic acid functional group. It also falls under the category of halogenated organic compounds because of the chlorine and fluorine substituents on the aromatic ring.
The synthesis of 2-Amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid typically involves several steps:
The synthesis may require specific reagents such as chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., potassium fluoride). Reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.
The compound can participate in various chemical reactions typical for amino acids:
Reactions involving this compound often require careful control of conditions such as pH, temperature, and concentration to prevent side reactions and ensure high yields.
The mechanism of action for 2-Amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid is primarily studied in relation to its potential pharmacological effects. It may act as a modulator or inhibitor in specific biochemical pathways due to its structural features.
Research indicates that compounds with similar structures can interact with neurotransmitter systems or enzyme activities, potentially influencing metabolic processes or cellular signaling pathways.
2-Amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid has potential applications in:
This compound's unique structure provides opportunities for further exploration in various fields, including medicinal chemistry and materials science. As research continues, its full potential may be realized through innovative applications in therapeutics and diagnostics.
Enantioselective synthesis of fluorinated amino acids like 2-amino-3-(2-chloro-6-fluoro-3-methoxyphenyl)propanoic acid (CAS 1256482-61-7) leverages chiral-pool strategies to control stereochemistry at the α-carbon. A key improvement involves starting from commercially available enantiopure (S)- or (R)-α-methyl-serine, enabling a concise 5-step route to target compounds. This approach replaces earlier racemic Strecker-type syntheses, which suffered from low enantiomeric excess and required lengthy resolutions. The chiral α-methylserine backbone directs stereospecific fluorination and aryl coupling, critical for biological activity where the (S)-configuration often shows enhanced transporter affinity in glioma models [2] [6].
Cyclic sulfamidate intermediates serve as enantiopure precursors for nucleophilic fluorination. Posakony’s optimized cyclization method—using acetonitrile instead of low-polarity solvents—enables direct synthesis of N-Boc-protected sulfamidites without switching to electron-donating groups like DMB. This reduces synthetic steps and preserves enantiomeric integrity (>99% ee) during subsequent ring-opening by fluoride anions [2]. For analogs such as (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid (CAS 1256482-68-4), stereocenters remain configurationally stable under mild basic conditions, confirmed by chiral HPLC and InChI key analysis [6].
Table 1: Comparative Enantioselective Synthesis Routes
Starting Material | Key Intermediate | Steps | Overall Yield | Advantage |
---|---|---|---|---|
(S)-α-Methylserine | N-Boc cyclic sulfamidate | 5 | 45–52% | Shorter sequence, no racemization |
Racemic aldehyde | DMB-protected sulfamidate | 8 | 28–35% | Requires chiral resolution |
Glycine equivalents | Azlactone | 6 | 30–40% | Moderate enantioselectivity |
The bifunctional nature of fluorinated phenylpropanoic acids necessitates orthogonal protection strategies:
Deprotection demands precision, especially for acid-sensitive intermediates like cyclic sulfamidates. Conventional methods (HCl/dioxane or p-TsOH) degrade sulfamidate rings, but methanesulfonic acid in tert-butyl acetate/DCM (0°C, 2 hr) achieves selective N-Boc removal via irreversible decarboxylation. The tert-butyl ester remains intact due to reversible protonation equilibria [2]. Methyl ester analogs (e.g., methyl 2-amino-3-(2-fluoro-6-methoxyphenyl)propanoate, CAS 1521356-22-8) use saponification for deprotection but risk epimerization under prolonged basic conditions [7].
Table 2: Protection/Deprotection Schemes for Key Functional Groups
Functional Group | Protecting Group | Deprotection Method | Compatibility Notes |
---|---|---|---|
-COOH | tert-Butyl ester | TFA/DCM (0°C, 1 hr) | Stable to nucleophilic fluorination |
-NH₂ | N-Boc | MeSO₃H/tBuOAc (0°C, 2 hr) | Preserves cyclic sulfamidates |
-NH₂ | Cbz | H₂/Pd-C | Incompatible with aryl halides |
Cyclic sulfamidates enable efficient ¹⁸F-radiolabeling for positron emission tomography (PET) tracers. Precursors like enantiopure (S)- or (R)-4 undergo nucleophilic ring-opening with [¹⁸F]fluoride (K₂CO₃/K₂.2.2, MeCN, 100°C), yielding ¹⁸F-amino acids in 52–66% decay-corrected radiochemical yield (RCY >99%). This method outperforms aryl halide routes, which require harsher conditions and give lower RCYs [2].
Chirality critically influences biodistribution: (R)-enantiomers of similar tracers (e.g., [¹⁸F]FAMP, [¹⁸F]NMeFAMP) show 2–3× higher tumor uptake in 9L rat gliomas than (S)-forms due to preferential transport by system-A amino acid transporters. Low normal brain accumulation (<0.5% ID/g) ensures high tumor-to-brain ratios (20:1 to 115:1) [2]. For 2-amino-3-(2-chloro-6-fluorophenoxy)propanoic acid analogs, ¹⁸F introduction via aliphatic chain fluorination maintains metabolic stability, avoiding defluorination in vivo [5].
Table 3: Radiolabeling Performance of Key Enantiomers
Radiotracer | Precursor | RCY (%) | Tumor Uptake (SUV) | Tumor:Brain Ratio |
---|---|---|---|---|
(R)- [¹⁸F]FAMP | (S)-cyclic sulfamidate | 66 ± 8 | 5.9 ± 0.8 | 115:1 |
(S)- [¹⁸F]FAMP | (R)-cyclic sulfamidate | 52 ± 6 | 2.1 ± 0.3 | 20:1 |
(R)- [¹⁸F]NMeFAMP | (S)-sulfamidate | 62 ± 7 | 7.2 ± 1.1 | 98:1 |
Scaling enantioselective synthesis faces three key bottlenecks:
Continuous flow reactors address these issues by enhancing mass transfer and thermal control during esterification and fluorination. For example, tert-butyl ester formation achieves 95% conversion in 10 minutes under flow vs. 24 hours in batch mode [6].
Table 4: Scalability Optimization of Critical Steps
Synthetic Step | Batch Yield | Optimized Flow Yield | Key Improvement |
---|---|---|---|
Sulfamidite cyclization | 48% | 82% | Anhydrous CH₃CN, slow SOCl₂ addition |
tert-Butyl esterification | 65% | 95% | Continuous flow, 80°C |
Nucleophilic fluorination | 52% RCY | 66% RCY | Automated [¹⁸F]fluoride drying |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1